molecular formula C18H14N4O2S2 B2432629 3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide CAS No. 1170403-05-0

3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide

Cat. No.: B2432629
CAS No.: 1170403-05-0
M. Wt: 382.46
InChI Key: XWHBIHOAMCOFNO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide (CAS 1170403-05-0) is a synthetic compound with a molecular formula of C18H14N4O2S2 and a molecular weight of 382.46 g/mol . This chemical features a complex thiazolo[4,5-d]pyridazine core structure, a class of fused heterocycles known for diverse biological activities and significant potential in medicinal chemistry . The unique architecture of this molecule, which includes a benzamide moiety and a thiophen-2-yl substituent, suggests substantial pharmacological value for investigative applications. This compound is provided as a high-quality research chemical with a typical purity of 95% and is suitable for a variety of in vitro studies . Primary research applications for this compound and its structural analogs include exploration in anticancer and antimicrobial fields. Thiazolo[4,5-d]pyridazine derivatives have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) . Furthermore, this class of compounds is associated with potential antimicrobial properties, with some analogs showing effectiveness against a range of bacterial and fungal pathogens . The mechanism of action for similar compounds often involves interaction with key enzymes or receptors in critical biological pathways. Some related thiazole derivatives have been suggested to act as 5-lipoxygenase inhibitors, indicating potential anti-inflammatory effects, while others may inhibit specific kinases or interact with cellular DNA . Researchers value this compound for its utility in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethyl-N-(4-oxo-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-9-6-10(2)8-11(7-9)16(23)20-18-19-14-15(26-18)13(21-22-17(14)24)12-4-3-5-25-12/h3-8H,1-2H3,(H,22,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHBIHOAMCOFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[4,5-d]pyridazine moiety, suggests significant pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O2S. It contains multiple functional groups that contribute to its biological activity:

  • Benzamide Moiety : Known for its role in various biological interactions.
  • Thiazole Ring : Associated with antimicrobial and anticancer properties.
  • Methyl Groups : Located at positions 3 and 5, enhancing lipophilicity and potentially influencing its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, similar compounds typically interact with enzymes or receptors involved in critical biological pathways. Detailed kinetic studies and binding affinity assays are necessary to clarify its mode of action.

Biological Activity

Research indicates that compounds within this structural class exhibit various biological activities:

  • Antimicrobial Activity : Some thiazole derivatives have demonstrated effectiveness against a range of pathogens.
  • Anticancer Potential : The compound may affect cancer cell proliferation through modulation of signaling pathways.
  • Insecticidal Properties : Certain derivatives have shown promise in agricultural applications by targeting insect pests.

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of related benzamide derivatives highlighted the importance of structural modifications in enhancing activity against specific pathogens. For instance:

CompoundActivity TypeEC50 (μg/mL)
10fFungicidal14.44
9kModerate61.2

These findings suggest that structural features significantly influence biological efficacy.

Toxicity Studies

Research involving zebrafish embryos has been conducted to assess the toxicity of similar compounds. The results indicated varying levels of toxicity depending on the chemical structure:

  • Compounds with more complex structures often exhibited higher toxicity.
  • Simple modifications can lead to reduced toxicity while maintaining biological activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolo[4,5-d]pyridazine moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps using commercially available reagents, leading to high yields of the final product.

Synthesis Overview:

  • The synthesis can be achieved through a multi-step reaction involving the formation of key intermediates.
  • Characterization methods such as NMR and LC-MS are used to confirm the structure of the compound.

Biological Activities

The biological activities of 3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide have been investigated in various studies:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular targets.

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating potential anti-inflammatory effects. This is particularly relevant for conditions like asthma and arthritis.

Anticancer Properties

Preliminary studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Study 1: Antimicrobial Testing

In a study published in the European Journal of Medicinal Chemistry, various thiazole derivatives were tested against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

A study explored the anti-inflammatory effects of thiazole compounds through in silico docking studies. The results indicated that compounds with structural similarities to this compound could effectively inhibit the enzyme involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial enzymesEuropean Journal of Medicinal Chemistry
Anti-inflammatoryInhibition of 5-lipoxygenaseMolecular Docking Studies
AnticancerInhibition of cancer cell proliferationPreliminary Research Findings

Q & A

Q. What are the key structural features of 3,5-dimethyl-N-(4-oxo-7-(thiophen-2-yl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl)benzamide, and how do they influence reactivity and bioactivity?

The compound features:

  • A thiophen-2-yl substituent, which enhances π-π stacking interactions in biological targets.
  • A thiazolo[4,5-d]pyridazinone core, known for its rigidity and potential kinase inhibition properties.
  • A 3,5-dimethylbenzamide group, which improves lipophilicity and membrane permeability.

These structural motifs are critical for intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects) and may influence solubility, stability, and target selectivity. Synthetic strategies for analogous thiazolo-pyridazine derivatives often involve cyclocondensation of thioamides with α,β-unsaturated ketones .

Q. What synthetic routes are reported for thiazolo[4,5-d]pyridazinone derivatives, and how can they be adapted for this compound?

A common approach involves refluxing intermediates in ethanol to form the thiazolo-pyridazinone core. For example:

Thiophene incorporation : Use Suzuki-Miyaura coupling or direct substitution to introduce the thiophen-2-yl group at position 7 .

Core formation : Cyclize 2-azido-thiophene carboxylates with thioureas or thioamides under acidic conditions (e.g., glacial acetic acid in DMF) .

Benzamide coupling : React the core with 3,5-dimethylbenzoyl chloride using a coupling agent like EDCI/HOBt .

Q. Key conditions :

  • Solvent: Ethanol or DMF.
  • Temperature: Reflux (78–100°C).
  • Catalysts: Acidic conditions (e.g., glacial acetic acid) for cyclization .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to verify regiochemistry (e.g., distinguishing thiophene substitution patterns) and confirm benzamide coupling .
  • X-ray crystallography : Resolve ambiguities in heterocyclic ring conformation (e.g., dihydrothiazolo vs. fully aromatic systems) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

For example, 1H^1H NMR of analogous compounds shows distinct peaks for the thiophen-2-yl proton (δ 7.2–7.5 ppm) and the methyl groups on benzamide (δ 2.3–2.6 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazolo[4,5-d]pyridazinone synthesis be addressed?

Regioselectivity issues arise during cyclization steps, particularly when multiple reactive sites exist. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction control, reducing side products (e.g., 15-minute microwave vs. 2-hour reflux) .
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amines) to direct cyclization .
  • Spectroscopic validation : Use 2D NMR (e.g., NOESY) to confirm the position of substituents .

Q. How do solvent polarity and reaction temperature impact the yield of this compound?

Data from analogous syntheses suggest:

Condition Solvent Temp. Yield Reference
RefluxEthanol78°C60–70%
Microwave (150 W)DMF120°C85–90%

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave irradiation accelerates kinetics .

Q. How can conflicting solubility data from different studies be resolved?

Conflicting solubility profiles (e.g., in DMSO vs. ethanol) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., DMF/EtOH mixtures) can produce different crystal forms .
  • Purity : HPLC or TLC analysis (≥95% purity) ensures consistency .
  • pH-dependent solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal storage conditions .

Q. What experimental strategies can validate potential biological targets (e.g., kinase inhibition)?

While direct data on this compound is limited, analogous thiazolo-pyridazinones are screened using:

  • Kinase inhibition assays : Measure IC50_{50} values against kinases (e.g., EGFR, VEGFR) via fluorescence polarization .
  • CYP inhibition : Use liver microsomes and LC-MS to assess metabolism and inhibition (e.g., CYP3A4, CYP2D6) .
  • Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina .

Q. How to troubleshoot low yields in the final benzamide coupling step?

Common issues and solutions:

  • Activation of carboxylic acid : Use EDCI/HOBt instead of DCC to reduce racemization.
  • Moisture sensitivity : Conduct reactions under inert gas (N2_2/Ar).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

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